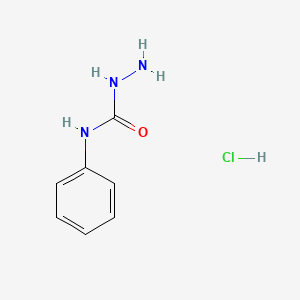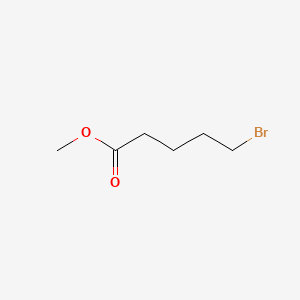
1-シアノシクロブタンカルボン酸エチル
概要
説明
Ethyl 1-cyanocyclobutanecarboxylate is an organic compound with the molecular formula C8H11NO2. It is a colorless to yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is characterized by the presence of a cyclobutane ring, a cyano group, and an ester functional group. Its unique structure makes it a valuable building block in the synthesis of various pharmaceuticals and fine chemicals .
科学的研究の応用
Ethyl 1-cyanocyclobutanecarboxylate is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 1-cyanocyclobutanecarboxylate can be synthesized through several methods. One common method involves the reaction of ethyl cyanoacetate with 1,1-dibromopropane in the presence of a base such as sodium ethoxide in ethanol. The reaction mixture is heated under reflux conditions to yield the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of ethyl 1-cyanocyclobutanecarboxylate typically involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products. The product is then purified through distillation or recrystallization techniques to achieve the desired purity .
化学反応の分析
Types of Reactions: Ethyl 1-cyanocyclobutanecarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Substitution: The cyano group can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, Raney Nickel, or rhodium on alumina, ethanol as solvent, 20°C for 72 hours.
Hydrolysis: Sodium hydroxide in methanol, 65°C for 10 hours.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Reduction: 1-Aminomethyl-cyclobutanecarboxylic acid ethyl ester.
Hydrolysis: 1-Cyanocyclobutanecarboxylic acid.
Substitution: Various substituted cyclobutanecarboxylates depending on the nucleophile used.
作用機序
The mechanism of action of ethyl 1-cyanocyclobutanecarboxylate depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the cyano group is converted to an amine, which can then participate in further chemical transformations. The molecular targets and pathways involved vary depending on the specific application and the nature of the compounds being synthesized .
類似化合物との比較
Ethyl 1-cyanocyclobutanecarboxylate can be compared with other similar compounds such as:
Ethyl cyanoacetate: Similar in that it contains a cyano group and an ester functional group, but lacks the cyclobutane ring.
Cyclobutanecarboxylic acid: Contains the cyclobutane ring and carboxylic acid group but lacks the cyano group and ester functionality.
1-Cyanocyclobutanecarboxylic acid: Contains the cyclobutane ring and cyano group but lacks the ester functionality.
The uniqueness of ethyl 1-cyanocyclobutanecarboxylate lies in its combination of the cyclobutane ring, cyano group, and ester functionality, which makes it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
ethyl 1-cyanocyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-11-7(10)8(6-9)4-3-5-8/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAQDMAYKQBDLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00298268 | |
| Record name | ethyl 1-cyanocyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28246-87-9 | |
| Record name | 28246-87-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122101 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 1-cyanocyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 1-cyanocyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

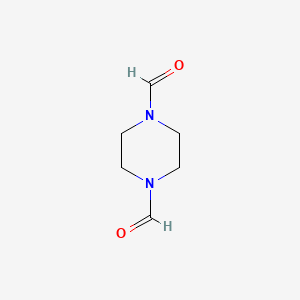
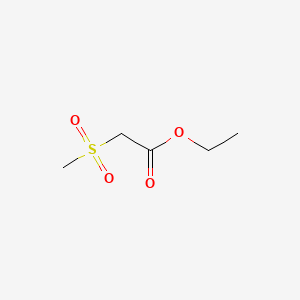
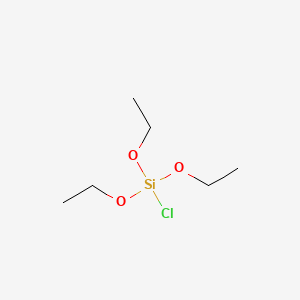
![Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B1582505.png)





